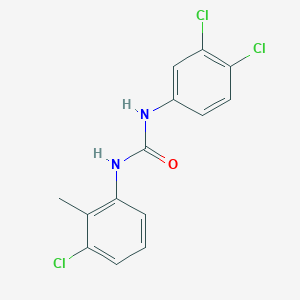
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of phenylurea herbicides and has been found to be effective against a broad range of weed species. In recent years, there has been growing interest in the scientific community to explore the potential of Diuron for various applications beyond its use as a herbicide.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea involves the inhibition of photosynthesis in plants. It acts as a photosystem II inhibitor, which blocks the transfer of electrons from water to plastoquinone in the electron transport chain. This leads to the disruption of the photosynthetic process, resulting in the death of the plant.
Biochemical and Physiological Effects
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been found to have a number of biochemical and physiological effects on both plants and animals. In plants, it causes a reduction in chlorophyll content, a decrease in photosynthetic activity, and an increase in oxidative stress. In animals, it has been shown to cause liver and kidney damage, as well as alterations in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea in lab experiments is its low cost and availability. It is also relatively stable and easy to handle. However, one of the limitations is that it can be toxic to some organisms, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea. One area of interest is its potential as an anticancer agent. Studies have shown that 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Another area of interest is its potential as an antifungal agent. It has been found to be effective against a broad range of fungal species, and further research could lead to the development of new antifungal drugs. Additionally, there is a need for further studies on the environmental impact of 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea, as it has been found to be persistent in soil and water.
Synthesemethoden
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea can be synthesized by the reaction of 3,4-dichloroaniline with 3-chloro-2-methylphenyl isocyanate in the presence of a base such as sodium hydroxide. The reaction yields 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea as a white crystalline solid with a melting point of 158-159°C.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been extensively studied for its potential use as an antifungal, antimicrobial, and anticancer agent. It has been found to exhibit significant activity against various fungal species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
Produktname |
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea |
|---|---|
Molekularformel |
C14H11Cl3N2O |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
1-(3-chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O/c1-8-10(15)3-2-4-13(8)19-14(20)18-9-5-6-11(16)12(17)7-9/h2-7H,1H3,(H2,18,19,20) |
InChI-Schlüssel |
AEROXVCKWQUAPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)


![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)

![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)